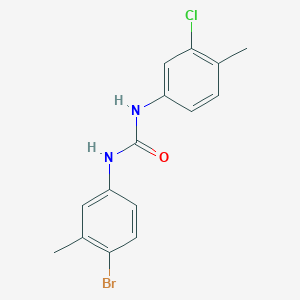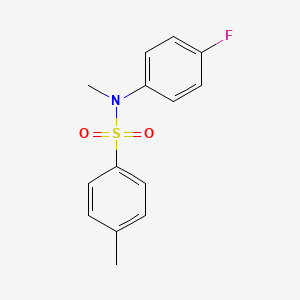![molecular formula C15H15N3O4S3 B4779212 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B4779212.png)
2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide
描述
2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonamide derivative and is commonly used as a fluorescent probe to detect protein-protein interactions in cells.
作用机制
2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide works by binding to a specific site on the protein of interest, causing a conformational change that results in the exposure of a fluorescent group. The fluorescent signal can then be detected using a fluorescence microscope or other imaging techniques. The binding of this compound to the protein of interest is reversible, allowing for the detection of dynamic protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. The compound is also stable in a wide range of pH and temperature conditions, making it suitable for use in various biological systems. This compound has been used to study protein-protein interactions in a variety of cell types, including cancer cells, immune cells, and neurons.
实验室实验的优点和局限性
The advantages of using 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide as a fluorescent probe include its high sensitivity, specificity, and reversibility. This compound is also relatively easy to synthesize and can be used in a wide range of biological systems. However, there are some limitations to using this compound. The compound can be sensitive to photobleaching, which can limit the duration of experiments. This compound is also limited to detecting protein-protein interactions and cannot be used to study other types of molecular interactions.
未来方向
There are several future directions for the use of 2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide in scientific research. One potential application is the development of new drugs that target specific protein-protein interactions. This compound could be used to screen for compounds that disrupt or enhance protein-protein interactions, leading to the development of new therapeutics. Another potential application is the use of this compound to study protein-protein interactions in complex biological systems, such as tissues and organs. Finally, this compound could be used in combination with other imaging techniques, such as electron microscopy, to provide a more detailed understanding of protein-protein interactions at the molecular level.
In conclusion, this compound is a valuable tool for studying protein-protein interactions in scientific research. The compound is highly sensitive, specific, and reversible, making it suitable for use in a wide range of biological systems. While there are some limitations to using this compound, the compound has several advantages and holds great potential for future applications in scientific research.
科学研究应用
2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has been widely used as a fluorescent probe to detect protein-protein interactions in cells. The compound is highly sensitive and can detect even weak interactions between proteins. This compound has been used to study the interactions of various proteins, including transcription factors, kinases, and phosphatases. This compound has also been used to study protein-protein interactions in live cells and in vitro systems.
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-9-3-4-10(2)14(7-9)25(21,22)18-15-17-12-6-5-11(24(16,19)20)8-13(12)23-15/h3-8H,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDHZXJACJDXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4779145.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4779152.png)
![methyl 4-[(1-piperidinylcarbonyl)amino]benzoate](/img/structure/B4779161.png)

![3-bromo-5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4779171.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B4779176.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)
![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)


![5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4779213.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4779228.png)